5-Nonanone, oxime

Description

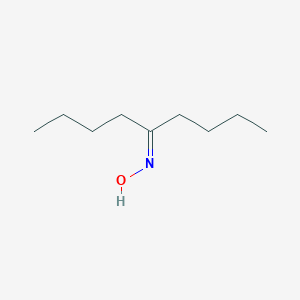

Structure

2D Structure

3D Structure

Properties

CAS No. |

14475-42-4 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-nonan-5-ylidenehydroxylamine |

InChI |

InChI=1S/C9H19NO/c1-3-5-7-9(10-11)8-6-4-2/h11H,3-8H2,1-2H3 |

InChI Key |

DFMZGZYTSBUWAH-UHFFFAOYSA-N |

SMILES |

CCCCC(=NO)CCCC |

Canonical SMILES |

CCCCC(=NO)CCCC |

Other CAS No. |

14475-42-4 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nonanone, Oxime

Oximation Reactions of 5-Nonanone (B165733)

The conversion of 5-nonanone to its oxime is a well-established chemical transformation that relies on the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group, followed by dehydration.

The standard procedure for the synthesis of 5-Nonanone, oxime involves the reaction of 5-nonanone with hydroxylamine hydrochloride (NH₂OH·HCl) wikipedia.org. The hydrochloride salt is more stable and easier to handle than free hydroxylamine quora.com. To liberate the free hydroxylamine, a base is typically added to the reaction mixture. Common bases used for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and organic bases like pyridine researchgate.netresearchgate.net.

The stoichiometry of the reactants is a critical factor in achieving high yields. Generally, a slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the ketone. The molar ratio of 5-nonanone to hydroxylamine hydrochloride typically ranges from 1:1.2 to 1:2.4 acs.org. The amount of base is stoichiometrically related to the hydroxylamine hydrochloride to neutralize the HCl and free the hydroxylamine.

| Reagent | Role | Typical Stoichiometric Ratio (relative to 5-Nonanone) |

| 5-Nonanone | Starting Material | 1.0 |

| Hydroxylamine Hydrochloride | Oximating Agent | 1.2 - 2.4 |

| Base (e.g., NaOH, K₂CO₃, Pyridine) | Neutralizing Agent | 1.2 - 2.4 (or used as solvent) |

| Solvent (e.g., Ethanol, Methanol, Water) | Reaction Medium | Varies |

This table presents a generalized stoichiometry for the oximation of ketones, which is applicable to 5-nonanone.

Several factors can be optimized to enhance the yield and reaction rate of the oximation of 5-nonanone. These include temperature, pH, solvent, and the choice of catalyst.

Temperature: The reaction is often carried out at elevated temperatures, typically under reflux, to increase the reaction rate researchgate.net. Temperatures ranging from 60 to 120°C are common in classical procedures using alcoholic solvents researchgate.net. However, some methods, particularly mechanochemical approaches, can be performed at room temperature acs.org.

pH: The rate of oximation is highly pH-dependent. The reaction is generally favored in weakly acidic to neutral or slightly alkaline conditions. For ketones, a pH of 6 or higher is often optimal for achieving high conversion google.com. At very low pH, the hydroxylamine is fully protonated, reducing its nucleophilicity. Conversely, at very high pH, the rate can also decrease.

Solvent: Polar protic solvents like ethanol, methanol, and water are commonly used as the reaction medium researchgate.netgoogle.com. The choice of solvent can influence the solubility of the reactants and the transition state, thereby affecting the reaction rate and yield. In some "green chemistry" approaches, the reaction can be carried out under solvent-free conditions, for instance, by grinding the reactants together orientjchem.org.

Catalysis: While the reaction can proceed without a specific catalyst, acid or base catalysis is inherent to the process. More recently, various catalysts have been explored to improve the efficiency of oximation. For instance, the use of oxalic acid as a catalyst in acetonitrile has been shown to give excellent yields for the oximation of various ketones orientjchem.org.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Temperature | Room Temperature | 60°C | Reflux (e.g., ~78°C in Ethanol) | Increased reaction rate with higher temperature. |

| pH | 4 | 6 | 8 | Optimal yield expected around pH 6-8 for ketones. |

| Solvent | Ethanol | Acetonitrile | Solvent-free (Grinding) | High yields are achievable in all, with solvent-free being a greener alternative. |

| Catalyst | None (Base only) | Oxalic Acid | Bismuth(III) Oxide | Catalysts can significantly reduce reaction times and improve yields. |

This interactive table illustrates how different reaction parameters can be varied to optimize the synthesis of this compound, based on general findings for ketoxime formation.

Alternative Synthetic Pathways for Ketoxime Formation

Beyond the classical hydroxylamine hydrochloride method, other synthetic strategies can be employed for the formation of ketoximes like this compound.

One notable alternative is the use of mechanochemical synthesis. This solvent-free or solvent-assisted grinding method involves the physical mixing of the ketone, hydroxylamine hydrochloride, and a solid base (like NaOH) in a mortar and pestle acs.org. This technique is considered a green chemistry approach as it minimizes the use of organic solvents and can often be performed at room temperature with short reaction times and high yields orientjchem.org.

Another pathway involves the reaction of ketones with hydroxylamine in the presence of specific catalysts that can enhance reaction rates and selectivity. For instance, zinc oxide has been used to facilitate the Beckmann rearrangement of ketones and aldehydes in the absence of organic solvents, a reaction closely related to oxime synthesis organic-chemistry.org.

The formation of this compound from 5-nonanone and hydroxylamine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 5-nonanone. The nitrogen atom is a stronger nucleophile than the oxygen atom in hydroxylamine. This attack leads to the formation of a tetrahedral intermediate, a carbinolamine. This step is generally reversible and is the rate-determining step under acidic conditions.

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the final oxime product with a carbon-nitrogen double bond (C=N). This elimination step is typically acid-catalyzed, involving the protonation of the hydroxyl group on the carbinolamine, making it a good leaving group (water).

Reaction Pathways and Chemical Transformations of 5 Nonanone, Oxime

Beckmann Rearrangement of 5-Nonanone (B165733), oxime

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. byjus.com This transformation is a cornerstone of industrial chemistry, notably in the production of nylon-6. researchgate.netillinois.edu

The mechanism of the Beckmann rearrangement is a well-established process that begins with the protonation of the oxime's hydroxyl group by an acid, converting it into a better leaving group (water). byjus.commasterorganicchemistry.com This is followed by a concerted step where the alkyl group positioned trans (anti-periplanar) to the leaving group migrates to the nitrogen atom, leading to the simultaneous expulsion of a water molecule. masterorganicchemistry.comorganic-chemistry.org This migration forms a transient nitrilium ion intermediate. The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization yield the final amide product. byjus.commasterorganicchemistry.com

In the specific case of 5-nonanone, oxime, which is a symmetrical ketoxime, the two alkyl groups attached to the carbonyl carbon are identical (butyl groups). Therefore, the migration of either butyl group results in the formation of the same product: N-butylpentanamide. A study utilizing propanephosphonic acid anhydride (B1165640) (T3P) as a reagent successfully converted this compound into the corresponding amide. rsc.org It is important to note that lactams, which are cyclic amides, are formed from the Beckmann rearrangement of cyclic ketoximes, such as cyclohexanone (B45756) oxime, and would not be a product of the acyclic this compound. researchgate.net

A significant application of the Beckmann rearrangement involving oximes is in the chemical modification and recycling of polyethylene (B3416737), one of the most common plastics. nih.govnih.gov The process, termed "backbone editing," introduces functional groups into the inert polymer chain. rsc.orgresearchgate.net

The procedure starts with oxidized polyethylene, which contains ketone groups along its hydrocarbon backbone. These ketone sites are converted into oxime groups by reacting the polymer with hydroxylamine (B1172632). nih.gov The resulting oxime-functionalized polyethylene then undergoes a Beckmann rearrangement, for instance, using reagents like propanephosphonic acid anhydride (T3P). rsc.orgresearchgate.net This step transforms the in-chain oximes into amide linkages, effectively converting the polyethylene into a polyamide. nih.govnih.govresearchgate.net This modification enhances material properties such as surface adhesion while retaining favorable mechanical profiles. nih.govresearchgate.net

Crucially, these introduced amide bonds serve as cleavable points within the polymer backbone. Through a process called hydrogenolysis, using ruthenium-based catalysts, the amide linkages can be reductively cleaved. rsc.orgresearchgate.net This deconstruction breaks the long polymer chains into smaller fragments that are terminated with alcohol and amine functional groups. rsc.orgnih.govresearchgate.net These fragments can then be repurposed as monomers for the synthesis of new polymers, such as polyureas and polyurethanes, offering a pathway for the chemical recycling and upcycling of polyethylene waste. rsc.orgresearchgate.net

Reduction Reactions of this compound to Amine Derivatives

The reduction of oximes is a fundamental method for the synthesis of primary and secondary amines. Various reductive methodologies can be applied to this compound to yield different amine products.

Catalytic transfer hydrogenation (CTH) is an effective technique for reducing oximes that avoids the need for high-pressure gaseous hydrogen. mdma.chillinois.edu In this method, a hydrogen donor molecule, typically an alcohol, transfers hydrogen to the substrate in the presence of a metal catalyst. illinois.edu

A study on the CTH of various ketoximes demonstrated the successful reduction of this compound using Raney Nickel® as the catalyst and 2-propanol as the hydrogen donor. utc.edu The reaction proceeds through the initial reduction of the oxime to an imine intermediate via the hydrogenolysis of the N-O bond. This imine then condenses with acetone (B3395972), which is formed from the concurrent oxidation of the 2-propanol donor. The resulting intermediate is further reduced to yield the final N-alkylated secondary amine. utc.edu For this compound, this specific process yields N-isopropyl-5-nonanamine. utc.edu

The reaction conditions and results from the study are summarized below:

| Entry | Ketoxime | Product | Time (min) | Yield (%) |

| 5 | This compound | N-isopropyl-5-nonanamine | 225 | 80 |

| Data sourced from a study on catalytic transfer hydrogenation of ketoximes. utc.edu |

Besides the specific CTH method mentioned above, several other reducing systems are known for the conversion of oximes to amines and can be applied to this compound:

Sodium Borohydride (B1222165) (NaBH₄) with Nano Copper: A combination of sodium borohydride with nano copper particles on charcoal has been shown to be an efficient system for reducing oximes to their corresponding amines in refluxing ethanol. shirazu.ac.ir

Magnesium and Ammonium (B1175870) Formate (B1220265): A cost-effective and mild CTH method employs magnesium powder with ammonium formate as the hydrogen donor at room temperature to reduce various oximes to primary amines with high yields. mdma.ch

Sodium in Ethanol: A classic method for oxime reduction involves using metallic sodium dissolved in ethanol. sciencemadness.org

Catalytic Hydrogenation: Conventional catalytic hydrogenation using molecular hydrogen (H₂) and catalysts like Palladium on carbon (Pd/C) is a common method. However, this approach can sometimes lead to the cleavage of the N-O bond without complete reduction to the amine, or require careful control of conditions. mdma.chacs.org

Pyridine–Borane: Treatment with pyridine–borane in an acidic medium can reduce oximes to the corresponding hydroxylamine derivatives without the over-reduction to amines, offering a pathway to a different class of products. rsc.org

Nucleophilic Substitution Reactions on the Oxime Nitrogen Atom

Direct nucleophilic substitution on an sp²-hybridized nitrogen atom, as found in an oxime, is a challenging and unconventional reaction. tcichemicals.com Typically, SN2 reactions are associated with sp³-hybridized carbon atoms. masterorganicchemistry.com However, under specific conditions, such reactions on the oxime nitrogen are possible and compete with pathways like the Beckmann rearrangement.

For a nucleophilic substitution to occur at the oxime nitrogen, the hydroxyl group must first be converted into a more effective leaving group, for example, by transforming it into a sulfonate ester (e.g., mesylate or tosylate). tcichemicals.com Research has shown that when ketoximes containing an active methylene (B1212753) group at a suitable position (γ or δ) are treated with a base after converting the hydroxyl to a good leaving group, an intramolecular nucleophilic substitution can take place. This reaction results in the formation of five- or six-membered cyclic imines. tcichemicals.com The reaction is stereospecific, with only the E-isomer of the oxime derivative undergoing cyclization, which supports the proposed SN2-type mechanism involving a backside attack on the nitrogen atom. tcichemicals.com

While this compound itself does not possess the internal nucleophile required for such an intramolecular cyclization, the principle demonstrates that the oxime nitrogen can act as an electrophilic center if the hydroxyl group is appropriately activated. This activation makes the nitrogen atom susceptible to attack by a nucleophile, opening up synthetic possibilities beyond the more common rearrangement and reduction pathways. The choice of reaction conditions, such as solvent polarity and the nature of the acid or base used, can influence whether the reaction proceeds via nucleophilic substitution or the competing Beckmann rearrangement. tcichemicals.com

Intramolecular Cyclization Reactions of Oxime Derivatives

Intramolecular cyclization of oxime derivatives represents a significant pathway for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often proceed through the formation of radical intermediates, which then undergo cyclization. The regioselectivity of the cyclization, determining whether a C–O or C–N bond is formed, is a key aspect of these transformations. nih.gov

Generally, the intramolecular cyclization of oxime radicals leads to the formation of five-membered rings, such as isoxazolines (via C–O bond formation) or cyclic nitrones (via C–N bond formation). nih.gov The specific outcome can be influenced by the reaction conditions and the substitution pattern of the oxime derivative.

One notable example involves the TEMPO-mediated oxidative cyclization of oximes. In this type of reaction, the cyclization proceeds with the cleavage of a C–H bond. Studies have shown that the reaction is highly regioselective, favoring the formation of a five-membered ring by involving a C–H bond at the β-position relative to the oxime group. nih.gov This selectivity is maintained even when a more activated C–H bond, such as a benzylic one, is present at the γ-position. nih.gov

The formation of these heterocyclic structures can also be achieved through different catalytic systems, including metal-catalyzed and photocatalyzed cyclizations. nih.gov For instance, α,β-unsaturated ketoximes can undergo annulation with unsaturated partners, directed by the oxime functionality, to assemble various heterocycles. bohrium.com

In the context of this compound, while specific studies on its intramolecular cyclization are not extensively detailed in the provided results, the general principles of oxime radical cyclization would apply. The structure of this compound provides potential sites for such reactions, which could lead to the formation of substituted isoxazolines or related heterocyclic systems. The specific products would depend on the reaction conditions employed to generate the oxime radical and control the subsequent cyclization pathway.

Oxidative Addition Reactions with Transition Metal Catalysts

The interaction of oximes and their derivatives with transition metal catalysts is a rich area of research, leading to a diverse array of chemical transformations. nsf.govscispace.com One of the fundamental steps in many of these catalytic cycles is oxidative addition, where the metal center inserts into a bond of the oxime-containing molecule, leading to an increase in the metal's oxidation state and coordination number. libretexts.orgilpi.com

Transition metal-catalyzed reactions of oximes can be broadly categorized based on the type of bond cleavage and formation. A key transformation involves the fragmentation of the N–O bond, which can proceed through different mechanisms depending on the metal and the oxime substrate. nsf.gov

Two primary mechanisms for N-O bond fragmentation are:

Single Electron Transfer (SET): Metals like iron, nickel, copper, and silver can facilitate the formation of a radical anion from an oxime ester, which then fragments to produce an iminyl radical. nsf.gov

Oxidative Insertion: Metals such as rhodium, cobalt, or palladium can coordinate to the oxime and insert into the N–O bond through an oxidative addition process. nsf.gov

These processes generate reactive intermediates that can participate in various subsequent reactions, including C-H activation, coupling reactions, and cyclizations. scispace.comsioc-journal.cn For example, palladium-catalyzed reactions involving oxime esters can proceed via oxidative addition of the N-O bond to a Pd(0) center, forming a Pd(II) species that can then engage in further catalytic steps. acs.org

While the search results provide a general overview of transition metal-catalyzed reactions of oximes, specific examples detailing the oxidative addition of this compound itself are limited. However, the principles governing the reactivity of oximes with transition metals are applicable. For instance, treatment of ketoximes with pentacarbonyliron has been shown to result in the reductive cleavage of the N-O bond, leading to the formation of the corresponding imine. rsc.org In the case of this compound, such a reaction would be expected to yield 5-nonanimine.

Furthermore, nickel-catalyzed reactions have been developed for the alkenylation of ketones, where the ketone is converted in situ to a hydrazone, a close relative of the oxime. acs.orgnih.gov These reactions highlight the utility of transition metals in activating carbonyl derivatives for various transformations.

Umpolung Strategies and Related Reactivity of 5-Nonanone Precursors

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org In the context of ketones like 5-nonanone, the carbonyl carbon is typically electrophilic. Umpolung strategies aim to make this carbon atom nucleophilic, allowing it to react with electrophiles. wikipedia.orgorganic-chemistry.org

A classic example of umpolung for ketones involves the formation of a dithiane from the corresponding aldehyde. wikipedia.orgorganic-chemistry.org While 5-nonanone is a ketone, similar principles can be applied. The resulting dithiane can be deprotonated to form a nucleophilic acyl anion equivalent, which can then react with various electrophiles. organic-chemistry.org Subsequent hydrolysis of the dithiane regenerates the carbonyl group, yielding products such as α-hydroxy ketones or 1,2-diketones that are not accessible through traditional ketone reactivity. organic-chemistry.org

More contemporary umpolung strategies for ketones and their derivatives include:

N-Alkenoxypyridinium Salts: These "umpoled enolates" can be generated from ketone precursors and react with nucleophiles, such as amines, to form α-amino ketones. rsc.org

Thiazolium Carbinols: These can act as acyl anion precursors and have been used in the synthesis of α-aryl ketones. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the umpolung of enals (α,β-unsaturated aldehydes), making the β-carbon nucleophilic. organic-chemistry.org While not directly applicable to 5-nonanone, this illustrates the breadth of umpolung methodologies.

Recent research has also explored the umpolung of aldehydes and ketones through their hydrazone derivatives in nickel-catalyzed cross-coupling reactions. acs.org This approach allows the carbonyl carbon to act as a carbanion equivalent. acs.orgnih.gov For 5-nonanone, this strategy could enable its coupling with various electrophiles. For instance, a nickel-catalyzed alkenylation of 5-nonanone has been reported, although it was noted to produce several double-bond migration isomers. acs.orgnih.gov

Furthermore, the concept of "aromatic ring umpolung" has been applied in the synthesis of complex natural products, demonstrating the versatility of this synthetic approach. rsc.org While not directly related to 5-nonanone, it underscores the importance of polarity inversion in modern organic synthesis.

The application of these umpolung strategies to 5-nonanone or its precursors opens up synthetic routes to a variety of functionalized nonanone derivatives that would be challenging to prepare using conventional methods.

Spectroscopic Characterization and Advanced Analytical Methods for 5 Nonanone, Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. azooptics.comjchps.com In the case of 5-Nonanone (B165733), oxime, NMR provides critical data for confirming its structural integrity and identifying the presence of (E) and (Z) isomers.

The synthesis of oximes, including 5-Nonanone, oxime, often results in a mixture of (E) and (Z) isomers. nih.gov ¹H NMR spectroscopy is instrumental in distinguishing between these isomers. Unique peaks in the ¹H NMR spectrum can be assigned to each isomer, and the ratio of these isomers can be determined by integrating the respective signals. nih.govlouisville.edu The chemical shift, expressed in parts per million (ppm), indicates the electronic environment of the nuclei, while the integration values reveal the relative number of protons for each signal. azooptics.com

For a comprehensive structural analysis, ¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), is employed. core.ac.uk These methods help in assigning the types of carbon atoms present in the molecule, such as quaternary carbons, methines, methylenes, and methyl groups. core.ac.uk Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are also vital for establishing the connectivity between protons and carbons within the molecular framework. core.ac.uk

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation patterns. libretexts.org

Fragmentation Pathways and Ionization Mechanisms

In electron ionization mass spectrometry (EI-MS), this compound, like other organic molecules, undergoes fragmentation, producing a unique mass spectrum. The fragmentation of oximes can be influenced by the presence of the oxime group, which can direct the fragmentation pathways. nih.gov The resulting fragment ions provide valuable structural information. libretexts.org Analysis of the mass spectrum of 5-nonanone, the precursor to the oxime, shows characteristic fragmentation patterns that can be compared to those of the oxime to understand the influence of the oxime functional group. nist.gov

McLafferty Rearrangement Studies in Ketoximes

The McLafferty rearrangement is a well-documented fragmentation reaction in mass spectrometry, particularly for molecules containing a carbonyl or, in this case, an oxime group and an accessible γ-hydrogen atom. nih.govslideshare.netwikipedia.org This rearrangement involves the transfer of a hydrogen atom from the γ-position to the oxime nitrogen, followed by cleavage of the α,β-carbon-carbon bond. nih.govlouisville.edu

Studies on various ketoximes have shown that the McLafferty rearrangement is a significant fragmentation pathway. nih.gov The presence of the oxime group, as compared to a carbonyl group, tends to enhance this rearrangement. nih.govlouisville.edu The (E) and (Z) isomers of ketoximes can exhibit different intensities of the McLafferty rearrangement fragment ions in their mass spectra. nih.govlouisville.edu For instance, in some cases, the rearrangement is more pronounced in the mass spectra of the (E)-isomers. nih.gov Theoretical calculations often favor a stepwise mechanism for the McLafferty rearrangement in oximes. nih.govlouisville.edu

Gas Chromatography-Mass Spectrometry (GC-MS) based Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wjpls.orgmdpi.comresearchgate.netumpsa.edu.my It is widely used for the analysis of volatile and semi-volatile organic compounds.

Derivatization Techniques utilizing Pentafluorobenzylhydroxylamine (PFBHA)

To enhance the detection and chromatographic separation of carbonyl compounds like ketones and their corresponding oximes, derivatization techniques are often employed. dtic.milsigmaaldrich.com One common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). dtic.milsigmaaldrich.comtib.eu PFBHA reacts with carbonyl compounds to form stable oxime derivatives that are more volatile and have better gas chromatographic properties. dtic.milsigmaaldrich.com

The resulting pentafluorobenzyl oximes are particularly amenable to detection by electron capture detectors (ECD) and mass spectrometry due to the presence of the electron-capturing pentafluorobenzyl group. vulcanchem.com This derivatization significantly increases the molecular weight and improves mass spectral sensitivity, allowing for detection at very low concentrations. dtic.mil The unique fragmentation patterns of the PFBHA-derivatized oximes also aid in their identification. dtic.mil This method has been successfully applied to the analysis of various carbonyl compounds in different matrices, including air and biological samples. sigmaaldrich.comnih.govunipi.it

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile organic compounds from a sample matrix. nih.govresearchgate.netmdpi.com When coupled with GC-MS, HS-SPME provides a sensitive and efficient method for the analysis of compounds like this compound. mdpi.comnih.govmdpi.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by MS. researchgate.netmdpi.com

This technique can be combined with on-fiber derivatization, where the SPME fiber is first coated with a derivatizing agent like PFBHA. nih.gov This allows for simultaneous extraction and derivatization of the target analytes, simplifying the workflow and improving sensitivity. nih.gov HS-SPME-GC-MS has been widely used for the analysis of volatile compounds in various fields, including food science, environmental analysis, and clinical diagnostics. mdpi.comdntb.gov.ua

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the elucidation of molecular structures, with a particular focus on the identification of functional groups. In the context of this compound, these methods provide critical insights into its key structural features, confirming its successful synthesis from 5-nonanone and characterizing its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the characteristic vibrational frequencies of chemical bonds within a molecule. For this compound, the IR spectrum is distinguished by the appearance of specific absorption bands corresponding to the oxime functional group, which are absent in the spectrum of its precursor, 5-nonanone.

The formation of the oxime from the ketone is primarily evidenced by the disappearance of the strong carbonyl (C=O) stretching band of 5-nonanone, which is typically observed around 1715 cm⁻¹. In its place, the IR spectrum of this compound exhibits several key absorptions:

O-H Stretching: A broad absorption band is generally observed in the region of 3600 cm⁻¹ for the hydroxyl (-OH) group of the oxime. Current time information in Bangalore, IN.nist.gov The broadness of this peak is often attributed to hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime functionality gives rise to a characteristic absorption band around 1665 cm⁻¹. Current time information in Bangalore, IN.nist.gov This peak is a definitive indicator of oxime formation.

N-O Stretching: The nitrogen-oxygen single bond (N-O) stretch is typically found at approximately 945 cm⁻¹. Current time information in Bangalore, IN.nist.gov

The presence of these characteristic bands, coupled with the absence of the C=O stretch from the starting material, provides conclusive evidence for the conversion of 5-nonanone to this compound.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3600 (broad) |

| C=N | Stretching | ~1665 |

| N-O | Stretching | ~945 |

| C-H (Alkyl) | Stretching | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While saturated aliphatic ketones like 5-nonanone exhibit a weak absorption (n → π* transition) around 278 nm, aliphatic oximes display their own characteristic absorptions. guidechem.com

Aliphatic oximes, such as this compound, are expected to show absorption bands in the ultraviolet region. The electronic transitions in oximes are typically π → π* and n → π* transitions associated with the C=N chromophore and the non-bonding electrons on the oxygen and nitrogen atoms. The exact position and intensity of these absorption maxima can be influenced by the solvent used for analysis. The study of these electronic transitions helps in confirming the presence of the oxime functional group and understanding the electronic structure of the molecule.

Interactive Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=N-OH | n → π | ~200-220 |

| C=N-OH | π → π | <200 |

It is important to note that the specific λmax and molar absorptivity (ε) values for this compound would require experimental determination. However, the expected ranges are based on the well-established spectroscopic behavior of similar aliphatic oxime compounds.

Theoretical and Computational Chemistry Studies on 5 Nonanone, Oxime

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic landscape of molecules like 5-nonanone (B165733), oxime. qulacs.org Methods such as Density Functional Theory (DFT) and various ab initio calculations are employed to model the molecule and predict its geometric and electronic characteristics.

For 5-nonanone, oxime, these calculations would typically start with geometry optimization to find the most stable arrangement of its atoms in space. This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The presence of the C=N double bond in the oxime group leads to the possibility of E and Z stereoisomers, and computational methods can predict the relative stabilities of these forms.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and interactions.

Key Calculated Electronic Properties:

| Property | Description | Significance for this compound |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and interaction with polar solvents and reagents. |

| Electron Density Distribution | Describes how electrons are distributed throughout the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, key to predicting reaction sites. The nitrogen and oxygen atoms of the oxime group are expected to be electron-rich. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. | The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. |

| Electrostatic Potential (ESP) Map | A visual representation of the electrostatic potential on the electron density surface. | Highlights regions of positive and negative potential, providing a guide for electrophilic and nucleophilic attacks. |

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This involves mapping out the entire energy landscape of a reaction, from reactants to products, including any transition states and intermediates.

A key reaction involving oximes is their formation from a ketone (5-nonanone) and hydroxylamine (B1172632). ic.ac.ukyoutube.com Computational studies can model the step-by-step process of this reaction, which typically involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by proton transfers and dehydration to form the oxime. ic.ac.ukchemtube3d.com

Furthermore, computational modeling can explore other reactions of this compound, such as the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. tcichemicals.com These studies can elucidate the intricate details of bond breaking and bond formation and predict the stereochemical outcome of such rearrangements. The role of solvent molecules in stabilizing intermediates and transition states can also be incorporated into these models to provide a more accurate picture of the reaction in a realistic environment. ic.ac.uk

Structure-Reactivity Relationship Prediction

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties and reactivity, computational studies can establish structure-reactivity relationships (SAR). researchgate.net For instance, the effect of substituting different chemical groups on the nonanone backbone could be investigated.

These studies can predict how changes in the molecule's structure will affect its electronic properties, which in turn influences its reactivity. For example, adding electron-withdrawing or electron-donating groups near the oxime functional group would alter the electron density at the C=N bond and the nitrogen and oxygen atoms, thereby affecting the molecule's nucleophilicity or electrophilicity.

Computational SAR studies can also be used to predict how structural modifications might influence the molecule's interaction with biological targets, such as enzymes. nih.gov By modeling the docking of different this compound analogues into the active site of an enzyme, researchers can predict which structural features are important for binding and activity. This information is invaluable for the rational design of new molecules with specific desired properties.

Catalytic Applications and Catalysis Research Involving 5 Nonanone, Oxime

5-Nonanone (B165733), oxime as a Precursor in Catalytic Cycles

5-Nonanone, oxime serves as a direct precursor in catalytic cycles for the synthesis of amines. A notable example is its use in catalytic transfer hydrogenation (CTH). In this process, a hydrogen donor molecule, such as 2-propanol, transfers hydrogen to the oxime in the presence of a catalyst, leading to its reduction.

Research has demonstrated the successful reduction of this compound to N-isopropyl-5-nonanamine using a Raney Nickel catalyst. utc.edu In this specific catalytic cycle, this compound is dissolved in 2-propanol and added to a refluxing mixture of Raney Nickel in 2-propanol. The reaction proceeds through an initial hydrogenolysis of the N-O bond to form a primary amine intermediate, which then condenses with acetone (B3395972) (formed from the oxidation of the 2-propanol solvent/hydrogen donor). This imine intermediate is subsequently reduced to the final secondary amine product. utc.edu

This transformation highlights a specific catalytic pathway where this compound is the starting material for producing a more complex amine.

Table 1: Catalytic Transfer Hydrogenation of this compound

| Catalyst | Hydrogen Donor | Product | Reaction Time (minutes) | Yield (%) |

| Raney Nickel | 2-propanol | N-isopropyl-5-nonanamine | 225 | 80 |

| Data sourced from a study on the reduction of ketoximes via catalytic transfer hydrogenation. utc.edu |

Role of Oxime Derivatives in Metal-Catalyzed Transformations

Oxime derivatives, including aliphatic ketoximes like this compound, are valuable building blocks in organic synthesis, largely due to the reactivity of the N-O bond. This bond can be activated and cleaved by various transition metal catalysts, initiating cascades that form new carbon-nitrogen and carbon-carbon bonds.

Palladium is a highly versatile catalyst for transformations involving oximes. The oxidative addition of the oxime's N-O bond to a low-valent palladium(0) species is a key step that generates a reactive alkylideneaminopalladium(II) intermediate. mdpi.com This intermediate can then participate in a variety of synthetically useful reactions.

Key palladium-catalyzed transformations involving oxime derivatives include:

Aza-Heck Reactions: Intramolecular Heck-type reactions of unsaturated oximes can produce a range of nitrogen-containing heterocycles, such as pyrroles and spiro imines. mdpi.com

Semmler-Wolff Aromatization: Palladium catalysts can facilitate the conversion of cyclohexenone oximes into the corresponding anilines, overcoming the harsh conditions and limited scope of the classical acid-catalyzed reaction. wikipedia.org

C-H Functionalization: The oxime group can act as a directing group in palladium-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. thieme-connect.de

Synthesis of Dihydropyrroles: Palladium catalysts can mediate the cyclization of oxime esters with alkenes to form dihydropyrroles. rsc.org

Oxime-derived palladium complexes, known as palladacycles, have also been developed and used as highly efficient pre-catalysts for cross-coupling reactions like the Heck-Mizoroki reaction. jocpr.com

Copper catalysts offer a cost-effective and efficient alternative for activating oxime derivatives. These catalysts are particularly effective in promoting annulation and coupling reactions. In many of these processes, the oxime ester acts not only as a substrate but also as an internal oxidant. nih.gov

Examples of copper-catalyzed reactions with oxime derivatives include:

Synthesis of Heterocycles: Copper catalysts facilitate the cyclization of oxime esters with various partners to produce important nitrogen-containing rings like 4-pyrrolin-2-ones and 2-aminonicotinonitriles. nih.govcsic.es The mechanism often involves the reduction of the oxime's N-O bond by a copper(I) catalyst to form a key nucleophilic intermediate. csic.es

Formation of Sulfone Derivatives: The coupling of oxime acetates with sodium sulfinates, catalyzed by copper, provides an efficient route to β-ketosulfones after hydrolysis. This reaction proceeds through N-O bond cleavage and C-S bond formation. drhazhan.com

Synthesis of Oxime Carbonates: A copper-catalyzed protocol allows for the transformation of oximes into their corresponding carbonate derivatives using diisopropyl azodicarboxylate as a precursor. incatt.nl

Iron catalysts are an attractive option due to their low cost, low toxicity, and unique reactivity, particularly in radical-based transformations. Iron can initiate catalytic cycles by promoting the single-electron reduction of an oxime ester's N-O bond to generate a reactive iminyl radical. nih.gov

This iminyl radical can undergo further reactions, most notably a 1,5-hydrogen atom transfer (1,5-HAT), which moves the radical center to a carbon atom within the molecule. This translocated carbon radical can then be trapped in various ways to build molecular complexity. nih.govbyjus.com

Key iron-catalyzed processes involving oximes include:

Remote C-H Functionalization: The 1,5-HAT process enables the functionalization of unactivated C(sp³)–H bonds, as seen in the synthesis of γ-azido ketones from O-acyl oximes. quora.com

Cascade Annulations: Iron catalysts can trigger cascade reactions where the initial radical formation and 1,5-HAT are followed by cyclization or annulation steps to create complex polycyclic structures like furocoumarins and azepines. nih.govrsc.org

Pyridine Synthesis: An iron-based metal-organic framework, VNU-20, has been used as a heterogeneous catalyst for cascade reactions between ketoximes and dibenzyl ether to produce 2,4,6-triphenylpyridines. masterorganicchemistry.com

Design and Performance of Heterogeneous Catalysts for Ketoxime-Related Reactions

Heterogeneous catalysts are crucial for industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. The selective hydrogenation of ketoximes to either hydroxylamines or primary amines is a significant area of research where heterogeneous catalysts are extensively used. mdpi.com

The choice of catalyst and reaction conditions is critical for controlling the selectivity of the reaction:

Hydrogenation to Amines: The complete reduction of oximes to primary amines involves the cleavage of both the N-O bond and the subsequent reduction of the C=N double bond. Catalysts like Raney Nickel are effective for this transformation, as demonstrated in the conversion of this compound. utc.edu Palladium-based catalysts, such as palladium on carbon (Pd/C), are also highly active for hydrogenation to amines, often proceeding rapidly via the initial cleavage of the N-O bond. mdpi.comscribd.com

Hydrogenation to Hydroxylamines: The selective reduction of the C=N bond without cleaving the N-O bond yields hydroxylamines. This is a more challenging transformation because the N-O bond is weak. incatt.nl Platinum-based catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), in the presence of acid, are often used to favor the formation of hydroxylamines. mdpi.com Recently, iridium-based catalysts have also been developed for the highly chemoselective and enantioselective hydrogenation of oximes to chiral hydroxylamines. incatt.nl

The Beckmann rearrangement, which converts ketoximes to amides, is another industrially significant reaction where heterogeneous catalysts are employed. The most prominent industrial application is the synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. To replace corrosive and polluting liquid acids like sulfuric acid, various solid acid catalysts have been developed, including zeolites (e.g., H-ZSM-5) and other metal oxides. rsc.orgjocpr.com These solid catalysts offer a greener and more efficient alternative for this classic rearrangement.

Environmental and Biorefinery Context of 5 Nonanone Precursors

Sustainable Production of 5-Nonanone (B165733) from Biomass-Derived Feedstocks

The imperative to reduce dependence on fossil fuels has spurred research into producing valuable chemicals from renewable resources. researchgate.netrsc.org Lignocellulosic biomass, a non-food, abundant, and inexpensive feedstock, is a prime candidate for conversion into platform chemicals that serve as building blocks for a myriad of products, including 5-nonanone. researchgate.netmdpi.com The integrated biorefinery concept, which aims to produce both biofuels and bio-based chemicals, is central to making this transition economically viable. mdpi.com

Levulinic Acid as a Biobased Platform Chemical

Levulinic acid (LA), or 4-oxopentanoic acid, has been identified by the U.S. Department of Energy as one of the top twelve most promising bio-based platform chemicals. diva-portal.orgmaterials.internationalresearchgate.net It is derived from the acid-catalyzed hydrolysis of C6 sugars (hexoses) found in lignocellulosic biomass. materials.internationalresearchgate.net The process typically involves the dehydration of hexoses to 5-hydroxymethylfurfural (B1680220) (HMF), which is then hydrated to form levulinic acid and formic acid. mdpi.comdiva-portal.org

The versatility of levulinic acid stems from its bifunctional nature, possessing both a ketone and a carboxylic acid group. researchgate.netdiva-portal.orgmaterials.international This allows for a wide range of chemical transformations to produce various valuable chemicals, including solvents, plasticizers, and fuel additives. researchgate.netresearchgate.net The conversion of levulinic acid is a key step in the sustainable production pathway to 5-nonanone. researchgate.net

Ketonization of Valeric Acid: Catalyst Development and Reaction Mechanisms

The conversion of levulinic acid to 5-nonanone is a multi-step process that involves the intermediate formation of valeric acid. Valeric acid can then undergo ketonization to produce 5-nonanone. chemrxiv.orgsciengine.com This ketonization reaction involves the coupling of two carboxylic acid molecules to form a ketone, with the elimination of water and carbon dioxide. acs.org

The efficiency and selectivity of this reaction are highly dependent on the catalyst used. Research has focused on the development of various metal oxide catalysts for the gas-phase ketonization of valeric acid. chemrxiv.org

Catalyst Development:

A study investigating nine different metal oxide catalysts (SnO₂, SiO₂, Y₂O₃, CeO₂, ZrO₂, TiO₂, La₂O₃, Cr₂O₃, and Al₂O₃) found a correlation between their lattice energy and catalytic activity. chemrxiv.org Oxides with high lattice energy, such as ZrO₂, TiO₂, and La₂O₃, demonstrated the highest activity. chemrxiv.org However, the study also highlighted the importance of amphoteric properties (the ability to act as both an acid and a base) for effective catalysis. chemrxiv.org For instance, while Cr₂O₃ and Al₂O₃ have high lattice energies, their poor performance was attributed to a lack of amphotericity. chemrxiv.org

Further research has explored the use of ceria-zirconia mixed oxides. A 10 wt.% CeO₂/ZrO₂ catalyst was found to have higher catalytic activity than pure zirconia or ceria. upv.es The presence of a hydrogen atmosphere during the reaction was also shown to increase the conversion of valeric acid. upv.es

Reaction Mechanisms:

The mechanism of ketonization is complex and can vary depending on the catalyst and reaction conditions. For carboxylic acids containing α-hydrogens, like valeric acid, the proposed mechanism often involves the formation of a β-keto acid intermediate. sciengine.com This intermediate then undergoes decarboxylation to yield the final ketone. sciengine.com

Another proposed pathway is a surface mechanism where the reaction occurs between two adsorbed carboxylate species or a carboxylate and a weakly adsorbed acid molecule. chemrxiv.orgsciengine.com At higher temperatures, a shift from a surface mechanism to a bulk mechanism has been observed, particularly with catalysts like SnO₂. chemrxiv.orgresearchgate.net The nature of the acid sites on the catalyst surface also plays a crucial role; Lewis acid sites tend to favor ketone production, while Brønsted acid sites can lead to the formation of by-products. researchgate.net

Below is a table summarizing the performance of various catalysts in the ketonization of valeric acid to 5-nonanone.

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| CeO₂/Al₂O₃ | - | Low | 80-94 | sciengine.com |

| MnO₂/Al₂O₃ | - | Low | 80-94 | sciengine.com |

| ZrO₂ | 350-450 | High | - | chemrxiv.org |

| TiO₂ | 350-450 | High | - | chemrxiv.org |

| La₂O₃ | 350-450 | High | - | chemrxiv.org |

| 10% CeO₂/ZrO₂ | 355 | - | High | upv.es |

Biogenic Occurrence of 5-Nonanone Oxime

Information regarding the specific biogenic occurrence of 5-nonanone, oxime is limited in the reviewed literature. However, the precursor, 5-nonanone, has been identified in some natural sources. For instance, it has been detected as a volatile compound in dry-cured ham. nih.gov The formation of volatile compounds in such products is a result of complex biochemical processes, including lipolysis and proteolysis, that occur during the curing and drying phases. nih.gov The presence of 5-nonanone in this context suggests that its oxime derivative could potentially be formed through subsequent reactions, although this is not explicitly documented.

Emerging Research Frontiers and Potential Applications

Advanced Materials Science: Polymeric Oximes and Derivatives

The oxime functional group is gaining significant traction in materials science for its role in forming dynamic covalent bonds. This chemistry allows for the creation of "smart" polymers that can be modified, repaired, or recycled. While research may not exclusively feature 5-Nonanone (B165733), oxime, the principles of oxime chemistry are directly applicable.

Polymeric oximes can be synthesized either by the oximation of a polymer containing a carbonyl group or by the polymerization of a monomeric oxime. google.com The reversible nature of the oxime linkage is a key feature, enabling the development of dynamic materials. rsc.org For instance, research has demonstrated the formation of macromolecular stars by crosslinking micelles of keto-functional block copolymers with a difunctional alkoxyamine. rsc.org These structures can be dissociated and reconstructed by competitive exchange reactions, highlighting the potential for creating responsive and adaptable materials. rsc.org

Furthermore, oxime chemistry is central to the development of Covalent Adaptable Networks (CANs). rsc.org These materials utilize reversible covalent bonds to achieve properties like reprocessability and self-healing. Recent studies have investigated the mechanism of acid-catalyzed dynamic exchange in oximes, proposing a metathesis mechanism that allows for the rearrangement of the polymer network without compromising its structural integrity. rsc.org The ability to tune the dynamic properties of these networks by combining oximes with other functional groups, such as esters and urethanes, opens up a wide range of applications. rsc.org Post-polymerization modification using oxime formation is also a powerful tool for creating functional polymers, such as protein-polymer bioconjugates and specialized hydrogels, due to the high efficiency and mild conditions of the reaction. rsc.org

Functional Food and Flavor Chemistry: Volatile Compound Identification

The aroma and flavor of food are determined by a complex mixture of volatile organic compounds (VOCs). Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) have enabled the identification of hundreds of these compounds, including oximes, in various food products.

5-Nonanone, oxime has been identified as a volatile component in certain plants. Specifically, it was detected in the headspace of rocket salad (Eruca sativa) using thermal desorption-gas chromatography-time-of-flight mass spectrometry (TD-GC–TOF-MS). nih.gov In one study, this compound was one of 39 VOCs putatively identified from seven different accessions of rocket salad. nih.gov Its presence has also been noted in other food items, such as bayberry juice. researchgate.netresearchgate.net

Table 1: Identification of this compound and Related Compounds in Food Products

| Compound | Food Product | Analytical Method | Finding | Reference |

|---|---|---|---|---|

| This compound | Rocket Salad (Eruca sativa) | TD-GC–TOF-MS | Identified as one of 39 volatile compounds in headspace. | nih.gov |

| This compound | Bayberry Juice | Not Specified | Mentioned as being identified in the juice. | researchgate.netresearchgate.net |

| 2-Nonanone (precursor) | UHT Milk | HS-SPME/GC-MS | Identified as a key volatile ketone, contributing to flavor. | tandfonline.comtandfonline.com |

| Methoxyphenyl oxime | UHT Milk, Honey, Mussels | HS-SPME/GC-MS | Found as a significant volatile compound. | researchgate.nettandfonline.com |

Bioactive Compound Research (excluding direct clinical human trials)

The oxime functional group is a recognized pharmacophore present in a wide array of biologically active molecules. Both naturally occurring and synthetic oximes have demonstrated diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The polarity of the oxime group and its ability to act as both a hydrogen bond donor and acceptor allows for unique interactions with biological targets compared to corresponding carbonyl compounds. nih.gov

While direct research into the specific bioactivity of this compound is limited in publicly available literature, the broader class of oximes is an area of intense investigation. For example, modifications of natural products to include an oxime group have been shown to significantly enhance their therapeutic potential. nih.govmdpi.com

Research into more complex heterocyclic systems incorporating an oxime function provides insight into the potential of this chemical motif. Derivatives of 3-azabicyclo[3.3.1]nonanone, which can be functionalized to form oximes, have been studied for their antibacterial and antifungal activities. chemijournal.com Similarly, novel bispidine derivatives, including the oxime of 3-cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, have been synthesized and studied for their low toxicity and local anesthetic effects. innovareacademics.in These studies underscore the value of the oxime group in designing new bioactive compounds. The exploration of simpler structures like this compound could therefore be a valuable avenue for future research into novel therapeutic agents.

Development of Novel Synthetic Reagents and Methodologies

This compound and its parent ketone serve as valuable substrates in the development of new synthetic methods. The reactivity of the oxime group allows it to be transformed into other useful functionalities, making it a versatile building block in organic synthesis.

A notable application is the use of this compound as a starting material for the one-step synthesis of gem-chloronitro compounds. sid.ir This transformation is achieved through a halogenation-oxidation sequence using chlorine bleach (5% NaOCl) as the reagent. sid.ir The reaction proceeds efficiently at room temperature or under ultrasonic irradiation to yield the corresponding gem-chloronitroalkane, a versatile intermediate for synthesizing molecules containing nitro groups. sid.ir

Table 2: Synthesis of gem-Chloro-nitro-nonane from this compound

| Starting Material | Method | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Stirring at room temp. | 3 | 80 | sid.ir |

| This compound | Sonication | 3 | 84 | sid.ir |

Furthermore, the chemistry surrounding the precursor, 5-nonanone, is also advancing. For instance, 5-nonanone has been used in the development of a one-pot umpolung α-heteroarylation reaction. jst.go.jp This method allows for the efficient construction of α-heteroarylated ketones, which are important substructures in many pharmacologically active compounds. jst.go.jp The broader field of oxime chemistry is also expanding, with the oximation reaction being recognized for its utility in "click chemistry" for selectively linking molecules. louisville.edu Additionally, research has shown that oxime derivatives can function as electrophilic amination reagents, providing a novel method for forming C-N bonds, a fundamental transformation in the synthesis of amines and nitrogen-containing heterocycles. tcichemicals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.